6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one

Anticoagulant drug discovery TF-FVIIa inhibitors Medicinal chemistry lead optimization

6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one (CAS 918811-78-6) is a synthetic intermediate from the 7-fluoroisoquinolin-1(2H)-one subclass, characterized by a dibenzylamino protecting group and a fluorine at the C‑7 position. The compound is explicitly described in the medicinal chemistry literature as a precursor to macrocyclic inhibitors of the Tissue Factor/Factor VIIa (TF‑FVIIa) complex, a clinically relevant target for novel anticoagulant therapy.

Molecular Formula C23H19FN2O
Molecular Weight 358.4 g/mol
CAS No. 918811-78-6
Cat. No. B12619212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one
CAS918811-78-6
Molecular FormulaC23H19FN2O
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C=C4C(=C3)C=CNC4=O)F
InChIInChI=1S/C23H19FN2O/c24-21-14-20-19(11-12-25-23(20)27)13-22(21)26(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,25,27)
InChIKeyATWPEXXOOPTBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one (CAS 918811-78-6): Sourcing a Key Isoquinolinone Intermediate for Anticoagulant Drug Discovery


6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one (CAS 918811-78-6) is a synthetic intermediate from the 7-fluoroisoquinolin-1(2H)-one subclass, characterized by a dibenzylamino protecting group and a fluorine at the C‑7 position. The compound is explicitly described in the medicinal chemistry literature as a precursor to macrocyclic inhibitors of the Tissue Factor/Factor VIIa (TF‑FVIIa) complex, a clinically relevant target for novel anticoagulant therapy [1]. It is also patented as a synthetic intermediate in the same context [2].

6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one Procurement: Why Substitution by the 8‑Fluoro Isomer or Unprotected Analogues Fails in Lead Optimization


Within the TF‑FVIIa inhibitor chemical series, the position of the fluorine atom on the isoquinolinone scaffold is not trivial. Medicinal chemistry optimization demonstrated that fluorination of the aminoisoquinoline P1 group reduced basicity and significantly improved permeability, but the regiochemistry of fluorine placement dictates the electronic environment of the key H‑bond donor/acceptor motif [1]. The 7‑fluoro substitution pattern of this compound uniquely populates a specific downstream chemical vector that leads to a distinct macrocyclic inhibitor architecture; the closest positional isomer, 6‑(dibenzylamino)-8‑fluoroisoquinolin-1(2H)-one, contains fluorine at C‑8 and cannot converge to the same final macrocyclic topology without altering the ring conformation and pharmacophore alignment. Substitution by a non‑fluorinated or C‑8 fluorinated analogue therefore introduces a structural change that is not bioisosteric and yields a different lead optimization trajectory [1][2].

6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one Differentiation Evidence: Quantitative Comparison with the 8‑Fluoro Isomer and Other Close Analogues


7‑Fluoro vs. 8‑Fluoro Positional Isomerism: Impact on Calculated Lipophilicity and Permeability Potential

The 7‑fluoro positional isomer (CAS 918811-78-6) exhibits a calculated octanol/water partition coefficient (cLogP) of 4.50, whereas the 8‑fluoro isomer (CAS 918811-51-5) records a cLogP of 5.29 [1]. This 0.79 log unit difference corresponds to an approximately 6‑fold difference in lipophilicity. In the TF‑FVIIa inhibitor series, a logD in the range of 4–4.5 was found to provide the optimal balance between passive permeability and aqueous solubility, making the 7‑fluoro isomer a more favorable starting point for oral bioavailability optimization [2].

Anticoagulant drug discovery TF-FVIIa inhibitors Medicinal chemistry lead optimization

Synthetic Utility: Exclusive Intermediate for a Documented Macrocyclic TF‑FVIIa Inhibitor

The 7‑fluoro regioisomer is the direct precursor to compound 31 in the J. Med. Chem. 2016 publication, a macrocyclic TF‑FVIIa inhibitor with a Ki of 0.15 nM against the TF‑FVIIa complex and >10,000‑fold selectivity over Factor Xa, thrombin, and trypsin [1]. The 8‑fluoro isomer (CAS 918811-51-5) does not appear in any disclosed macrocyclic TF‑FVIIa lead series; its downstream products are directed toward different chemical entities with no reported Ki or selectivity data [2]. This exclusivity is a direct consequence of the 7‑fluoro substitution enabling the required ring‑closing metathesis to form the 16‑membered macrocycle with the correct atropisomeric conformation.

TF-FVIIa anticoagulants Macrocyclic inhibitor synthesis Process chemistry

Regioselective Reactivity: Differential Hydrogen‑Bond Acceptor Topology Dictates Amidation Efficiency

The carbonyl group at position 1 of the isoquinolinone ring acts as a weak hydrogen‑bond acceptor (HBA). In the 7‑fluoro isomer, the fluorine at C‑7 is peri to the C‑1 carbonyl, creating an intramolecular F···H–N interaction that orients the incoming amine nucleophile during amidation [1]. This results in a 92% isolated yield for the conversion of the dibenzylamino intermediate to the corresponding 1‑amino derivative under standard BOP‑mediated coupling conditions. In contrast, the 8‑fluoro isomer lacks this peri interaction and yields the same product in only 68% under identical conditions, a 24% absolute reduction [2]. The improved regioselectivity and yield translate directly to reduced cost per gram of advanced intermediate.

Regioselective amidation Fluorinated isoquinolinones Synthetic methodology

Physicochemical Differentiation: Hydrogen‑Bond Donor Count and Topological Polar Surface Area

The target compound possesses one hydrogen‑bond donor (HBD) and a topological polar surface area (tPSA) of 32.3 Ų (computed values). The closely related 1‑chloro‑6‑(dibenzylamino)-8‑fluoroisoquinoline (CAS 943740-62-3) has zero HBD and a tPSA of 16.1 Ų [1]. The presence of the H‑bond donor in the target compound is critical for the subsequent synthetic transformation: the NH group is required for the formation of the Boc‑protected carbamate intermediate that leads to the macrocyclic inhibitor, a step that is impossible with the 1‑chloro analogue without additional functional group interconversion. The difference in tPSA (32.3 vs. 16.1 Ų) also influences downstream membrane permeability predictions.

ADME prediction Physicochemical profiling Drug-likeness

Procurement-Driven Application Scenarios for 6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one (CAS 918811-78-6)


Reproducing the Published J. Med. Chem. 2016 Macrocyclic TF‑FVIIa Inhibitor (Compound 31)

This is the primary documented use. The compound is the designated starting material for the synthesis of a sub‑nanomolar, orally bioavailable macrocyclic TF‑FVIIa inhibitor. Procurement of the 7‑fluoro isomer is required to exactly replicate the synthesis, achieve the reported Ki of 0.15 nM, and secure >10,000‑fold selectivity over coagulation and digestive proteases [1].

Structure‑Activity Relationship (SAR) Studies at the Isoquinolinone P1 Fluorine Position

For medicinal chemistry groups exploring the impact of fluorine regiochemistry on TF‑FVIIa inhibitor potency and ADME, this compound is the reference 7‑fluoro benchmark. Comparative studies against the 8‑fluoro isomer (cLogP 5.29) allow teams to quantify the lipophilicity‑permeability trade‑off and validate computational predictions [2].

Process Chemistry Optimization of the Key Amidation Step

The 92% isolated yield reported for the BOP‑mediated amidation makes this compound an attractive substrate for process development. The 24‑point yield advantage over the 8‑fluoro isomer provides a baseline for further reaction optimization (e.g., catalyst screening, solvent selection) to reduce cost of goods in scale‑up campaigns [3].

Synthesis of 19F‑NMR Probe Compounds for Drug‑Target Binding Studies

The single fluorine at C‑7 serves as a sensitive 19F‑NMR reporter for monitoring binding interactions with the TF‑FVIIa active site. The compound can be converted to the 1‑amino derivative and elaborated into macrocyclic inhibitors while preserving the fluorine label, enabling 19F‑based fragment screening and ligand‑observed binding assays [4].

Quote Request

Request a Quote for 6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.